![molecular formula C20H14N2O5S2 B1226243 2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(3-oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid is a sulfonamide.
Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
Research has demonstrated the potential of N-(substituted benzothiazol-2-yl)amides, closely related to the chemical , in acting as anticonvulsants and having neuroprotective effects. A study found that certain derivatives, such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, displayed significant anticonvulsant properties and neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH) (Hassan, Khan, & Amir, 2012).
Synthesis and Computational Studies for Anticonvulsants
Another study involving the synthesis of benzothiazole coupled sulfonamide derivatives, related to our compound of interest, reported their effectiveness as anticonvulsants. The study highlighted the synthesis process and computational studies that showed strong interactions with target proteins, leading to significant anticonvulsant activity in some of the synthesized compounds (Khokra et al., 2019).
Antibacterial Applications
The potential antibacterial applications of benzothiazole derivatives have been explored. One study synthesized a range of compounds with benzothiazole structures and tested their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. These compounds showed considerable antibacterial activity, indicating their potential use in treating bacterial infections (Sharma et al., 2012).
Synthesis and Characterization for Biological Applications
Further research has focused on synthesizing and characterizing benzothiazole-based compounds for various biological applications. Studies have explored their synthesis processes, structural characterization, and potential applications in biological and pharmacological screening, demonstrating their versatility in scientific research (Patel et al., 2009).
Anticancer Evaluation
Benzothiazole derivatives have also been evaluated for their potential anticancer properties. A study synthesized a series of benzothiazole-6-carboxylic acid derivatives and tested their in vitro anticancer activity on human cervical cancer cell lines. Some compounds showed significant activity, highlighting the potential of benzothiazole derivatives in cancer treatment (Prabhu et al., 2015).
Antimicrobial Activities
The antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes have been explored. These compounds have shown effectiveness against epidemic-causing bacterial strains, suggesting their potential use in addressing infections and nosocomial diseases (Mishra et al., 2019).
properties
Product Name |
2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid |
|---|---|
Molecular Formula |
C20H14N2O5S2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[3-(3-oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H14N2O5S2/c23-19-16-9-2-4-11-18(16)28-22(19)13-6-5-7-14(12-13)29(26,27)21-17-10-3-1-8-15(17)20(24)25/h1-12,21H,(H,24,25) |
InChI Key |
FEVKOYDOEFRIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



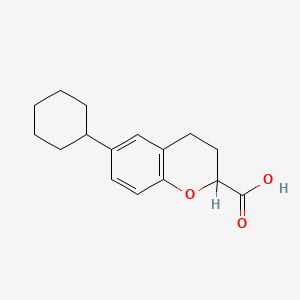
![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)
![1-[(2-Ethoxyphenyl)methyl]-3-thiophen-2-ylurea](/img/structure/B1226162.png)
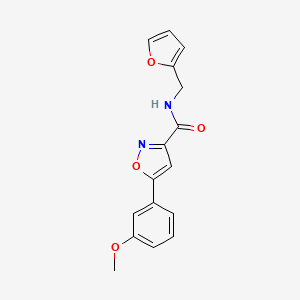
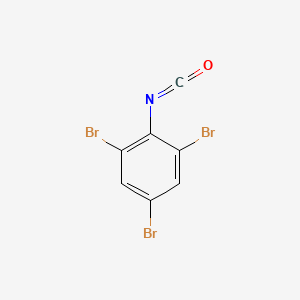
![1-Ethyl-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1226167.png)
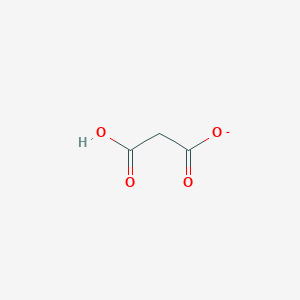

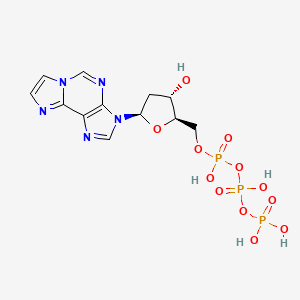
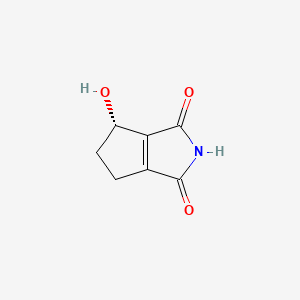

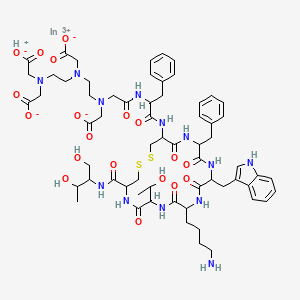
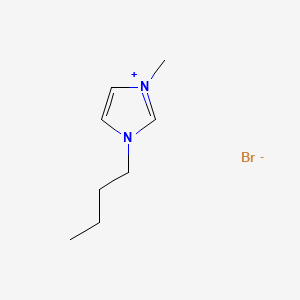
![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1226186.png)